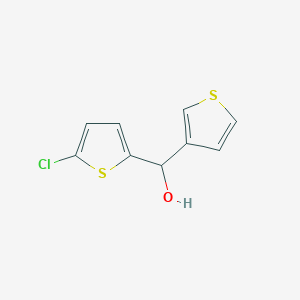

2-Chloro-5-thienyl-(3-thienyl)methanol

Description

2-Chloro-5-thienyl-(3-thienyl)methanol is a chlorinated bithienyl methanol derivative characterized by a central methanol group (-CH2OH) flanked by two thiophene (thienyl) rings substituted at the 2- and 5-positions, respectively. The chloro substituent at the 2-position and the thienyl groups at the 5- and 3-positions contribute to its unique electronic and steric properties.

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClOS2/c10-8-2-1-7(13-8)9(11)6-3-4-12-5-6/h1-5,9,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPNFSQURCNYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C2=CC=C(S2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-thienyl-(3-thienyl)methanol typically involves the reaction of 2-chlorothiophene with 3-thiophenemethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of 3-thiophenemethanol, followed by nucleophilic substitution with 2-chlorothiophene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-thienyl-(3-thienyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2-Chloro-5-thienyl-(3-thienyl)carboxylic acid.

Reduction: 2-Hydroxy-5-thienyl-(3-thienyl)methanol.

Substitution: 2-Amino-5-thienyl-(3-thienyl)methanol or 2-Thio-5-thienyl-(3-thienyl)methanol.

Scientific Research Applications

2-Chloro-5-thienyl-(3-thienyl)methanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers.

Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents, making it a subject of interest in the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

Industry: It is used in the production of dyes, pigments, and other materials that require stable aromatic compounds with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-thienyl-(3-thienyl)methanol and its derivatives involves interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. In medicinal applications, it may exert anti-inflammatory effects by modulating the activity of inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other chlorinated thiophene derivatives, differing primarily in functional groups and heteroatom substitution. Key analogues include:

2-Chloro-5-(3-thienyl)pyridine (CAS 873948-15-3): A pyridine-containing derivative with a thienyl substituent.

2-Chloro-5-thienyl-(2-pyridyl)methanol (C10H8ClNOS): A methanol derivative featuring a pyridyl group instead of a second thienyl substituent .

Physicochemical Properties

The table below compares molecular parameters and functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 2-Chloro-5-thienyl-(3-thienyl)methanol* | C9H6ClOS2 | 229.59 | Methanol, Chloro, Thienyl | Two thienyl groups, chloro substituent |

| 2-Chloro-5-(3-thienyl)pyridine | C9H6ClNS | 195.66 | Pyridine, Chloro, Thienyl | Pyridine ring, thienyl substituent |

| 2-Chloro-5-thienyl-(2-pyridyl)methanol | C10H8ClNOS | 225.69 | Methanol, Chloro, Thienyl, Pyridyl | Thienyl and pyridyl groups |

*Note: Molecular weight and formula for this compound are inferred from structural analogs .

- Solubility: The hydroxyl group in methanol derivatives increases polarity, likely improving solubility in polar solvents relative to non-hydroxylated analogs like 2-Chloro-5-(3-thienyl)pyridine .

Biological Activity

Overview

2-Chloro-5-thienyl-(3-thienyl)methanol is a thienyl compound with the molecular formula C₁₀H₉ClOS₂. It has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's effectiveness as an antimicrobial agent positions it as a promising candidate for antibiotic development.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown potential antifungal activity. This is particularly relevant given the rising resistance to existing antifungal treatments, highlighting the need for new therapeutic agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that thienyl derivatives can induce cell death in cancer cell lines, such as T98G (brain cancer) cells. The mechanism involves concentration-dependent growth inhibition and significant cytotoxic effects at higher concentrations .

The biological effects of this compound are attributed to its interaction with specific molecular targets within microbial cells and cancer cells:

- Molecular Targets : The compound likely interacts with enzymes or receptors critical for microbial survival and proliferation.

- Biochemical Pathways : It may modulate key biochemical pathways, affecting cellular processes such as metabolism and signal transduction.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes the similarities and differences in biological activity:

| Compound Name | Similarity Index | Biological Activity |

|---|---|---|

| 2-Chloro-5-thienylmethanol | 0.97 | Antimicrobial properties |

| 5-Methyl-2-thienylmethanol | 0.80 | Moderate antibacterial activity |

| 2-Chloro-5-thienyl-(2-thienyl)methanol | 0.78 | Limited biological activity |

This table illustrates how slight modifications in structure can lead to variations in biological activity and chemical properties.

Synthesis and Characterization

The synthesis of thienyl derivatives, including this compound, has been documented in various studies. For instance, a study reported the synthesis of di(3-thienyl)methanol and its evaluation against T98G brain cancer cells. The findings indicated that treatment with these compounds induced significant cell death and growth inhibition in a concentration-dependent manner .

Specific Findings

- Cell Viability Assays : In vitro studies have shown that at concentrations greater than 20 µg/mL, significant cytotoxic effects were observed against T98G cells, while normal HEK cells exhibited much lower toxicity .

- Growth Kinetics : Growth kinetics assays demonstrated that the compound could inhibit T98G cell growth by up to 93% at optimal concentrations after 72 hours of treatment .

- Micronuclei Formation : The treatment also resulted in cytogenetic damage as evidenced by increased micronuclei formation, indicating potential genotoxic effects at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.